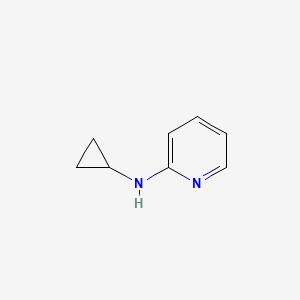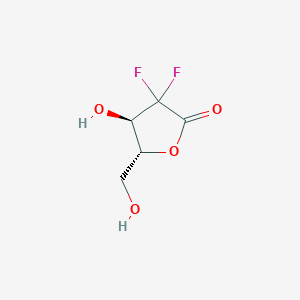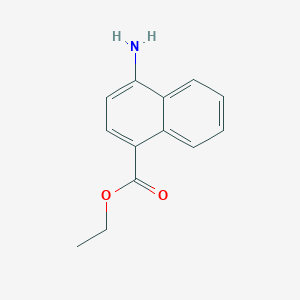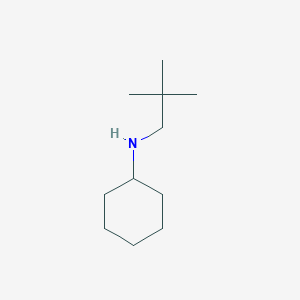
4-Phenylbutyric acid vinyl ester
Übersicht
Beschreibung
4-Phenylbutyric acid vinyl ester is a chemical compound with the formula C12H14O2 . It contains a total of 28 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, and 2 Oxygen atoms . It is an organic building block .
Synthesis Analysis
The synthesis of vinyl ester resins, such as 4-Phenylbutyric acid vinyl ester, has been studied extensively. For instance, one study discussed the chemistry and kinetics of the cure reactions of vinyl ester resins at elevated curing temperatures . Another study developed a sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether .Molecular Structure Analysis
The molecular structure of 4-Phenylbutyric acid vinyl ester is characterized by 14 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester .Chemical Reactions Analysis
4-Phenylbutyric acid vinyl ester is known to bind to human serum albumin at fatty acid binding sites . This binding nature has been explored through spectroscopic and molecular dynamics approaches .Physical And Chemical Properties Analysis
4-Phenylbutyric acid is a white to slightly yellowish crystalline powder. It is slightly soluble in chloroform and methanol. Its solubility in water is 5.3 g/l (at 40 °C) .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects Against Neurodegenerative Diseases
4-Phenylbutyric acid (4-PBA) is a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Inhibitory Activity Against Histone Deacetylases (HDACs)
4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function of 4-PBA could be harnessed in the treatment of diseases where HDAC activity is dysregulated .
Neuroprotective Effect Against Photo-Stress in the Retina
4-PBA has been found to have a neuroprotective effect against photo-stress in the retina . Light-induced visual function impairment related to photoreceptor cell loss and outer segment degeneration were substantially suppressed by 4-PBA administration .
Suppression of Endoplasmic Reticulum (ER) Stress
4-PBA can suppress ER stress, which can cause cellular degeneration and apoptosis in response to stress . This property of 4-PBA could be used in the treatment of diseases where ER stress plays a significant role .
Anti-Inflammatory Properties
4-PBA has been found to have anti-inflammatory properties . Increased expression of glial fibrillary acidic protein denoted retinal neuroinflammation, and inflammatory cytokines were induced after light exposure; however, 4-PBA acted as an anti-inflammatory .
Use in the Manufacture of Stable and Durable Composites
Vinyl ester resins, which include 4-Phenylbutyric acid vinyl ester, are used in the manufacture of stable and durable composites . These composites have a wide range of applications, including in the automotive, marine, and aerospace industries .
Wirkmechanismus
Target of Action
The primary target of 4-Phenylbutyric acid (4-PBA) is the endoplasmic reticulum (ER). It acts as a potent ER stress inhibitor . ER stress is a homeostatic signaling pathway comprising transmembrane sensors that get activated upon alterations in the ER luminal environment .
Mode of Action
4-PBA exerts its pharmacological effects, including anti-inflammatory properties, by inhibiting ER stress . It suppresses the phosphorylation of Mitogen-activated protein kinase (MAPK) and the activation of Nuclear factor-κB (NF-κB) in interleukin (IL)-1β-stimulated synovial fibroblasts (SFs) .
Biochemical Pathways
4-PBA affects the ER stress pathway and the MAPK signaling pathway. It inhibits the proliferation and expression of IL-1β-stimulated SFs and matrix metalloproteinases (MMP-1 and MMP-3) through the suppression of both the phosphorylation of MAPKs and NF-κB in IL-1β-stimulated SFs .
Pharmacokinetics
It is known that 4-pba has protective benefits linked to enhanced serotonin transporter (sert) trafficking, reversal of misfolded proteins, and decreased protein folding burden in the er .
Result of Action
4-PBA treatment markedly attenuates the severity of arthritis in collagen-induced arthritis (CIA) mice. It ameliorates joint swelling and the degree of bone erosion and destruction, decreases the level of inflammatory cytokines and MMP-3 and Cox-2 . Furthermore, remarkable improvements in histopathological findings occur in 4-PBA-treated mice .
Action Environment
The action of 4-PBA can be influenced by environmental factors such as the presence of IL-1β. In the presence of IL-1β, 4-PBA inhibits the proliferation and expression of IL-1β-stimulated SFs and MMP-1 and MMP-3 . The effectiveness of 4-PBA can also be influenced by the physiological state of the organism, such as the presence of diseases like arthritis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethenyl 4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOIBRCUUKQWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl 4-phenylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(4-methoxyphenyl)sulfonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3173800.png)
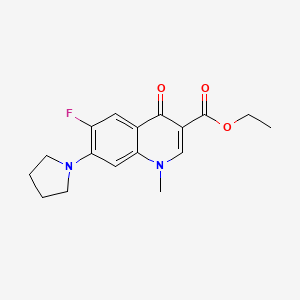
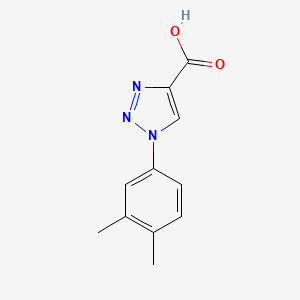
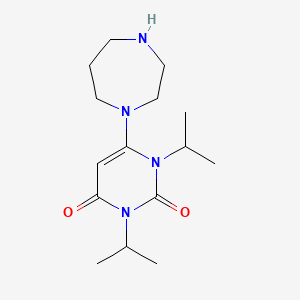
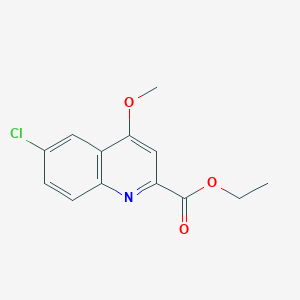
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid](/img/structure/B3173841.png)

